molecular formula C17H15FN2OS B2487175 (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone CAS No. 851865-53-7

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

Cat. No.: B2487175
CAS No.: 851865-53-7
M. Wt: 314.38
InChI Key: YBSWAGNJEVRUKK-UHFFFAOYSA-N
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Description

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is an organic molecule that features a combination of fluorobenzyl, thioether, imidazole, and phenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Thioether Group: The thioether linkage can be introduced by reacting the imidazole derivative with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Phenyl Group: The final step involves the acylation of the imidazole-thioether intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

Due to its structural features, it may exhibit biological activity and could be studied for its potential as a drug candidate.

Medicine

Compounds with imidazole rings are often explored for their antifungal, antibacterial, and anticancer properties.

Industry

It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    (2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Lacks the fluorine atom.

    (2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom can significantly alter the compound’s lipophilicity, metabolic stability, and biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSWAGNJEVRUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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